molecular formula C9H9N3O2 B2488898 Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2126178-59-2

Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No. B2488898
M. Wt: 191.19
InChI Key: VRSZEZYXFXSFSH-UHFFFAOYSA-N
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Description

Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound that is widely used in scientific research. It belongs to the class of heterocyclic compounds and is commonly referred to as M-MIC. It has various applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of M-MIC involves the formation of adducts with DNA. The adducts are formed by the reaction of M-MIC with the nitrogen atoms in the DNA bases. This leads to the disruption of the DNA structure and function. The adducts can cause mutations and lead to the development of cancer.

Biochemical And Physiological Effects

M-MIC has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and mutations. It has also been shown to affect cell proliferation and apoptosis. M-MIC has been shown to have toxic effects on cells and can lead to cell death.

Advantages And Limitations For Lab Experiments

M-MIC has several advantages for lab experiments. It is a well-established compound that has been used by many researchers. It is relatively easy to synthesize and is commercially available. However, M-MIC has some limitations for lab experiments. It can be toxic to cells and requires careful handling. It also has limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of M-MIC. One direction is the development of new methods for the synthesis of M-MIC. Another direction is the study of the effects of M-MIC on different types of cells and tissues. The development of new fluorescent probes based on M-MIC is another direction for future research. The study of the mechanism of action of M-MIC and its interaction with DNA is also an important area for future research. Finally, the development of new drugs based on M-MIC is another direction for future research.
Conclusion:
Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate is a widely used chemical compound in scientific research. It has various applications in the field of chemistry, biochemistry, and pharmacology. The synthesis method is well-established, and it has been shown to have both biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for the study of M-MIC. The development of new methods for synthesis, the study of its effects on different types of cells and tissues, and the development of new drugs based on M-MIC are all areas for future research.

Synthesis Methods

The synthesis of M-MIC involves the reaction of 2-amino-4-methylimidazole with ethyl 2-chloroacetate in the presence of a base. The resulting product is then treated with methyl iodide to obtain M-MIC. The synthesis method is well-established and has been used by many researchers.

Scientific Research Applications

M-MIC has various applications in scientific research. It is used as a fluorescent probe for the detection of DNA damage. It has also been used as a model compound for the study of carcinogenic compounds. M-MIC has been shown to induce mutations in bacterial and mammalian cells. It has also been used in the study of DNA repair mechanisms.

properties

IUPAC Name

methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-11-7(9(13)14-2)8-10-4-3-5-12(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSZEZYXFXSFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate

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